molecular formula C7H10F3NO B14875671 6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile

6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile

Cat. No.: B14875671
M. Wt: 181.16 g/mol
InChI Key: VOCCXVBIOYXNDX-UHFFFAOYSA-N
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Description

6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile is an organic compound characterized by the presence of trifluoromethyl and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile can be achieved through several methods. One common approach involves the reaction of a trifluoromethylated alkene with a suitable nitrile precursor under controlled conditions. For example, the hydroxyletherification and hydroxylazidation of trifluoromethyl alkenes can provide access to α-trifluoromethyl β-heteroatom substituted tertiary alcohols, which can then be converted to the desired nitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as catalytic hydrogenation, halogenation, and nitrile formation under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction pathway chosen.

Scientific Research Applications

6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions involving fluorinated compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which 6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions. The nitrile group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,6-Trifluoro-4-(hydroxymethyl)hexanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of novel compounds and materials.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

6,6,6-trifluoro-4-(hydroxymethyl)hexanenitrile

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)4-6(5-12)2-1-3-11/h6,12H,1-2,4-5H2

InChI Key

VOCCXVBIOYXNDX-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(F)(F)F)CO)C#N

Origin of Product

United States

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